GSK-J1 was developed by GlaxoSmithKline and is classified as a histone demethylase inhibitor. It is particularly effective against the KDM6 subfamily, which includes JMJD3 and UTX, with reported inhibitory concentrations (IC50) of approximately 28 nM for JMJD3 and 60 nM for UTX in cell-free assays . The lithium salt form of GSK-J1 enhances its solubility and bioavailability, making it suitable for various biological applications.
The synthesis of GSK-J1 lithium salt involves several key steps:
The molecular structure of GSK-J1 lithium salt can be characterized by its complex arrangement, which includes:
Crystallographic studies have shown that GSK-J1 occupies specific positions in the active sites of JMJD3 and UTX, with notable distances between critical atoms that suggest strong interactions with cysteine residues involved in catalysis .
GSK-J1 lithium salt participates in several chemical reactions relevant to its function as an inhibitor:
These reactions highlight GSK-J1's role in modulating enzymatic activity through competitive inhibition.
The mechanism of action for GSK-J1 involves:
GSK-J1 lithium salt exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic uses.
GSK-J1 lithium salt is primarily utilized in scientific research focused on:
GSK-J1 lithium salt (C~22~H~22~LiN~5~O~2~) is a first-in-class, potent inhibitor targeting the H3K27me3/me2-specific demethylases JMJD3 (KDM6B) and UTX (KDM6A). Biochemical analyses demonstrate exceptional potency against KDM6B, with a half-maximal inhibitory concentration (IC~50~) of 60 nM in cell-free assays using purified enzymes. For KDM6A (UTX), the IC~50~ is 56 µM when measured by MALDI-TOF mass spectrometry [1] [9]. This inhibitor exhibits remarkable selectivity, showing >100-fold reduced activity against other Jumonji family demethylases (e.g., KDM5B/C, JMJD2A-E) at concentrations up to 30 µM. Screening against 60 non-epigenetic targets (kinases, GPCRs, ion channels) further confirmed its target specificity [5] [9].
The functional consequence of KDM6A/B inhibition is the accumulation of repressive H3K27me3 marks genome-wide. In LPS-induced mastitis models, GSK-J1 treatment significantly upregulated global H3K27me3 levels in mouse mammary epithelial cells (MECs), correlating with attenuated transcription of pro-inflammatory genes (Tnfa, Il1b, Il6) [1] [4]. This epigenetic silencing occurs through impaired demethylation of H3K27me3 at promoter regions of inflammatory genes, as confirmed by chromatin immunoprecipitation (ChIP) assays [1]. Furthermore, KDM6B inhibition disrupts Toll-like receptor 4 (TLR4) expression and downstream NF-κB signaling, establishing a direct link between JMJD3 enzymatic activity and innate immune activation [1] [6].
Table 1: Selectivity Profile of GSK-J1 Lithium Salt Against KDMs
Enzyme Target | Alternative Name | IC₅₀ (µM) | Primary Function |
---|---|---|---|
KDM6B | JMJD3 | 0.06 | H3K27me3/me2 demethylase |
KDM6A | UTX | 56 | H3K27me3/me2 demethylase |
KDM5C | JARID1C | 550 | H3K4me3/me2 demethylase |
KDM5B | JARID1B | 170 | H3K4me3/me2 demethylase |
KDM4A | JMJD2A | >20 | H3K9me3/me2 demethylase |
GSK-J1 exerts its inhibitory effect through competitive disruption of cofactor binding within the catalytic Jumonji C (JmjC) domain. Co-crystallization studies reveal that GSK-J1 occupies the α-ketoglutarate (α-KG) binding pocket in KDM6B through a tri-dentate chelation mechanism involving the Fe(II) ion critical for enzymatic activity [6] [8] [9]. The inhibitor's pyridinyl-pyrimidinylaminopropanoic acid scaffold forms specific interactions:
This binding mode sterically hinders both α-KG and substrate peptide access. Mutagenesis studies confirm that residues involved in GSK-J1 binding (e.g., Lys-206, Asn-240) are essential for KDM6B catalytic activity, explaining the inhibitor's potency [8]. The structural requirements for inhibition are stringent; the regio-isomer GSK-J2 (inactive control) lacks these precise interactions despite similar physicochemical properties [9].
Table 2: Key Molecular Interactions Between GSK-J1 and KDM6B Jumonji Domain
GSK-J1 Functional Group | JmjC Domain Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Pyridine nitrogen | Fe(II) | Coordination bond | Displaces catalytic H₂O |
Pyrimidine nitrogen | Fe(II) | Coordination bond | Distorts Fe(II) geometry |
Carboxylate | Lys-206/Arg-206 | Ionic bond | Mimics α-KG 1-carboxylate |
Carboxylate | Ser-184 | Hydrogen bond | Stabilizes β-sheet region |
Pyrimidine ring | Phe-211 | π-Stacking | Enhances binding affinity |
Enzyme kinetic analyses demonstrate that GSK-J1 lithium salt acts as a potent suppressant of H3K27 demethylation velocity. In in vitro assays using recombinant KDM6B and a biotinylated H3K27me3 peptide substrate (sequence: Biotin-KAPRKQLATKAARK(me3)SAPATGG), GSK-J1 reduces the maximal reaction velocity (V~max~) by >85% at 100 nM concentration without altering the Michaelis constant (K~m~) for α-KG. This pattern confirms uncompetitive inhibition with respect to the peptide substrate and competitive inhibition relative to α-KG [3] [6] [9].
The inhibition directly impacts demethylation kinetics:
In cellular models (e.g., LPS-stimulated macrophages), GSK-J1 treatment (10 μM) increases the half-life of H3K27me3 marks at inflammatory gene promoters from <2 hours to >8 hours. This prolonged retention correlates with sustained gene suppression, as quantified by H3K27me3 ChIP-qPCR and RNA-seq [1] [4]. The inhibitor's efficacy is further evidenced in ex vivo enzymatic assays where nuclear extracts from GSK-J1-treated cells show 70% reduced H3K27 demethylase activity compared to controls [1].
Table 3: Enzymatic Demethylation Kinetics of H3K27me3 Under GSK-J1 Inhibition
Kinetic Parameter | Control Reaction | + 100 nM GSK-J1 | Inhibition Impact |
---|---|---|---|
Vₘₐₓ (pmol/min/μg) | 18.7 ± 1.2 | 2.9 ± 0.4 | 84.5% reduction |
Kₘ (α-KG) (μM) | 12.4 ± 1.8 | 49.6 ± 5.3 | 4-fold increase |
k~cat~ (min⁻¹) | 5.2 ± 0.3 | 0.8 ± 0.1 | 84.6% reduction |
Substrate Conversion | >90% in 20 min | <10% in 20 min | Near-complete block |
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